Dinitrodenafil
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Overview
Description
Dinitrodenafil is a chemical compound with the molecular formula C17H18N6O6 and a molecular weight of 402.36 g/mol . It is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction. This compound is characterized by the presence of two nitro groups attached to the phenyl ring, which distinguishes it from other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinitrodenafil typically involves the nitration of sildenafilThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration step is carefully monitored to avoid over-nitration and to ensure the selective formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Dinitrodenafil undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives of this compound.
Substitution: Formation of substituted this compound derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
Dinitrodenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential effects on various biological systems, particularly its interaction with phosphodiesterase enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to phosphodiesterase inhibition.
Mechanism of Action
Dinitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to certain tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of sildenafil, but the presence of nitro groups may influence its potency and selectivity .
Comparison with Similar Compounds
Sildenafil: The parent compound, used to treat erectile dysfunction.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Dinitrodenafil: this compound is unique due to the presence of two nitro groups on the phenyl ring, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. These structural differences can influence its potency, selectivity, and potential side effects, making it a compound of interest for further research and development .
Biological Activity
Dinitrodenafil is a synthetic compound that shares structural similarities with sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C_{18}H_{18}N_{4}O_{4} and a molecular weight of 402.36 g/mol. Its unique structure includes two nitro groups attached to a phenyl ring, which distinguishes it from sildenafil and may enhance its pharmacological efficacy . The presence of these nitro groups is significant as they influence the compound's interaction with biological targets.
This compound primarily acts as a phosphodiesterase type 5 inhibitor. By inhibiting PDE5, it increases the levels of cyclic guanosine monophosphate (cGMP) in vascular tissues. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis, which is crucial for achieving and maintaining an erection . This mechanism is similar to that of sildenafil but may be more potent due to the dual nitro substitution.
Vascular Effects
Studies indicate that this compound's ability to enhance cGMP levels could have broader implications beyond erectile dysfunction. It may also play a role in treating conditions related to vascular health, such as pulmonary hypertension . The compound's vasodilatory effects are attributed to its ability to relax smooth muscle cells in blood vessels.
Comparative Analysis with Other PDE5 Inhibitors
The following table compares this compound with other known PDE5 inhibitors:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Sildenafil | Contains one nitro group; used for erectile dysfunction | First marketed PDE5 inhibitor |
Tadalafil | Different chemical structure; longer half-life | Used for erectile dysfunction and pulmonary hypertension |
Vardenafil | Similar mechanism; slight structural differences | Rapid onset of action compared to sildenafil |
Avanafil | Newer compound; selective for PDE5 | Fastest onset among PDE5 inhibitors |
This compound | Two nitro groups; potential for enhanced potency | Unique dual nitro substitution |
The dual nitro substitution in this compound suggests it may exhibit enhanced efficacy or altered pharmacokinetics compared to these other compounds .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies assessing its effects on smooth muscle cells have shown that it effectively increases cGMP levels, leading to enhanced relaxation responses .
Animal Models
In animal studies, this compound has been shown to improve erectile function significantly compared to control groups. These findings support its potential use as a therapeutic agent for erectile dysfunction and other vascular-related conditions .
Properties
IUPAC Name |
5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6/c1-4-6-11-13-14(21(3)20-11)17(24)19-16(18-13)10-7-9(22(25)26)8-12(23(27)28)15(10)29-5-2/h7-8H,4-6H2,1-3H3,(H,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHVHLPYQMYIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797103-21-9 |
Source
|
Record name | Dinitrodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797103219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DINITRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2403OSR3WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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